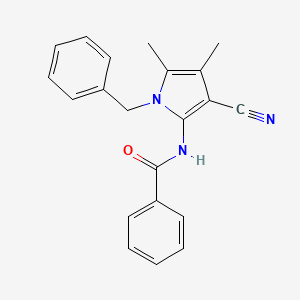
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)benzenecarboxamide” is a chemical compound with the CAS Number: 478032-97-2. It has a molecular weight of 343.43 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C22H21N3O/c1-15-8-7-11-19 (12-15)22 (26)24-21-20 (13-23)16 (2)17 (3)25 (21)14-18-9-5-4-6-10-18/h4-12H,14H2,1-3H3, (H,24,26) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored at a temperature between 28 C .
Scientific Research Applications
Synthesis and Characterization
- The compound and its derivatives serve as key intermediates in organic synthesis, enabling the creation of various heterocyclic compounds with potential pharmacological activities. Studies detail the synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological interest, highlighting the diversity of compounds that can be synthesized from pyrrole-based precursors (Bijev, Prodanova, & Nankov, 2003).
Anticancer Applications
- Research into pyrrole derivatives has shown that certain compounds exhibit in vitro anticancer activity. A study on 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety revealed significant antiproliferative activity against specific cancer cell lines, showcasing the potential of these compounds in anticancer drug development (Rasal, Sonawane, & Jagtap, 2020).
Material Science Applications
- Aryl-substituted pyrrole derivatives have demonstrated controllable fluorescence in solid states, attributed to their unique molecular design. This property was leveraged to develop thermal responsive solid materials for potential use in temperature monitoring devices, indicating a novel application of pyrrole derivatives in materials science (Han et al., 2013).
Antimicrobial Activities
- Some pyrrole derivatives have been synthesized and evaluated for their antimicrobial activities. The creation of new heterocycles incorporating the pyrrole moiety has led to compounds with promising antimicrobial properties, highlighting the potential for these substances in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Properties
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c1-15-16(2)24(14-17-9-5-3-6-10-17)20(19(15)13-22)23-21(25)18-11-7-4-8-12-18/h3-12H,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLXQCCRJFNKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)C2=CC=CC=C2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
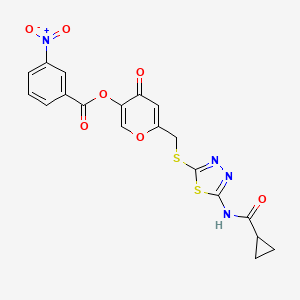
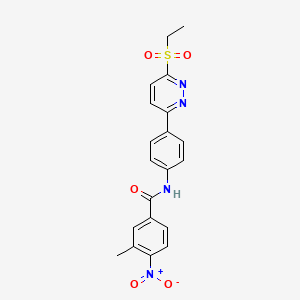
![4-[benzyl(methyl)amino]-N-(3-chlorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2631069.png)
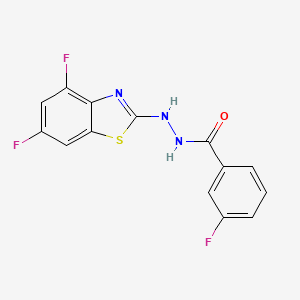
![1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one](/img/structure/B2631072.png)
![1-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2631073.png)

![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2631076.png)
![11-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2631077.png)
![2-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B2631079.png)
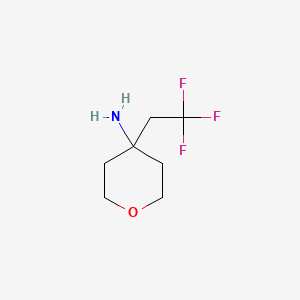
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2631085.png)
![Tert-butyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2631086.png)
![4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2631087.png)
